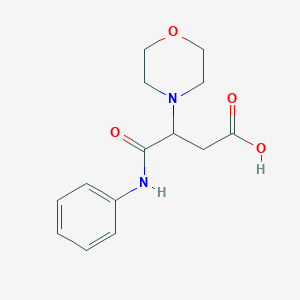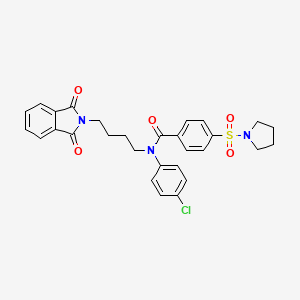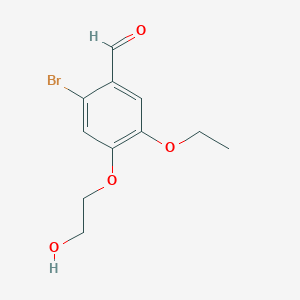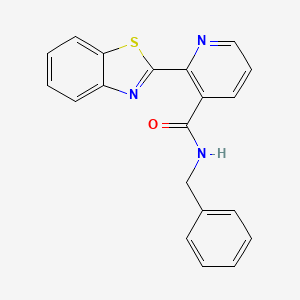![molecular formula C18H20N6O B2365103 [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine CAS No. 946298-69-7](/img/structure/B2365103.png)
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine is a chemical compound with diverse applications in scientific research. This compound is known for its unique properties, making it an invaluable tool for various studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine typically involves a series of chemical reactions. One common method is the Mannich reaction, which introduces an aminoalkyl substituent into a molecule. This reaction involves the condensation of formaldehyde, a secondary amine (such as 2,6-dimethylmorpholine), and a compound containing an active hydrogen atom .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with additional hydrogen atoms.
科学研究应用
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
作用机制
The mechanism of action of [2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
- [2-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methylamine
- [2-(2,6-Dimethylmorpholin-4-yl)pyridin-4-yl]methylamine
- 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine
Uniqueness
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it particularly valuable for certain applications, such as its enhanced solubility and stability compared to similar compounds .
属性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12-10-24(11-13(2)25-12)18-22-16-15(19-8-9-20-16)17(23-18)21-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVZVOJMRZZNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
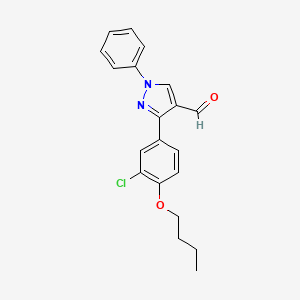
![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)


![2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2365031.png)
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2365032.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2365033.png)
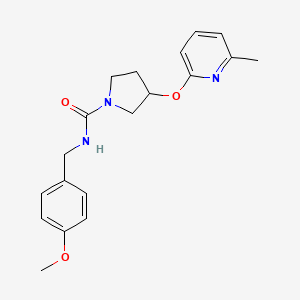
![2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2365036.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)
